The Physicochemical Architecture and Application of DAR-4MT in Nitric Oxide Detection
The Physicochemical Architecture and Application of DAR-4MT in Nitric Oxide Detection
Executive Summary
The accurate, real-time quantification of intracellular nitric oxide (NO) is a critical bottleneck in vascular biology, neuropharmacology, and mechanotransduction research. Due to the transient nature of NO (half-life of 0.1–5 seconds)[1], traditional detection methods often fail to capture spatial and temporal resolution. Enter DAR-4MT (Diaminorhodamine-4M triazole), the highly stable, fluorescent product formed when the rhodamine-based probe DAR-4M reacts with NO-derived reactive nitrogen species[2][3].
Unlike legacy fluorescein-based probes (e.g., DAF-2), the rhodamine backbone of DAR-4MT shifts its spectral profile into the red wavelengths, effectively bypassing the autofluorescence of biological tissues and providing a significantly wider pH stability window[4][5]. This technical guide deconstructs the chemical structure, molecular weight properties, mechanistic causality, and validated experimental workflows for utilizing DAR-4MT in advanced bio-imaging.
Physicochemical Architecture & Molecular Properties
DAR-4MT is characterized by a robust xanthylium core, which is responsible for its exceptional photostability and high quantum yield upon triazole formation. The structural transition from the weakly fluorescent DAR-4M to the highly fluorescent DAR-4MT yields an approximate 840-fold increase in fluorescence quantum efficiency[4].
Quantitative Data: DAR-4MT Chemical Properties
| Property | Specification |
| Chemical Name | Diaminorhodamine-4M triazole |
| IUPAC / Synonym | 3,6-Bis-(dimethylamino)-9-(4-carboxy-1-methylbenzotriazol-5-yl)xanthylium |
| CAS Number | 339527-82-1[6][7] |
| Molecular Formula | C₂₅H₂₃N₅O₃[8] |
| Molecular Weight | 441.49 g/mol [8] |
| Excitation Maximum (λex) | ~554–560 nm[4][9] |
| Emission Maximum (λem) | ~572–575 nm[4][9] |
| pH Stability Range | pH 4.0 – 12.0[4] |
| Detection Limit | ~5–10 nM[3][4] |
Mechanistic Causality: The Formation of DAR-4MT
To utilize DAR-4MT effectively, researchers must understand the causality of its formation. DAR-4M does not react directly with the NO radical itself. Instead, in the presence of oxygen, NO is oxidized into reactive intermediates (such as N₂O₃). The electron-rich diamino groups on the non-fluorescent DAR-4M probe undergo a rapid chelation and nitrosation reaction with these intermediates, closing the ring to form the highly fluorescent triazole product, DAR-4MT[2][3].
Reaction pathway of DAR-4M with reactive nitrogen species to form fluorescent DAR-4MT.
The Role of DAR-4M AM (Acetoxymethyl Ester)
For intracellular applications, the highly polar DAR-4M cannot passively cross the hydrophobic lipid bilayer. Therefore, researchers utilize DAR-4M AM , an acetoxymethyl ester derivative. The non-polar AM groups mask the hydrophilic moieties, allowing the probe to diffuse freely into the cell. Once inside, ubiquitous cytoplasmic esterases cleave the AM groups, trapping the now-hydrophilic DAR-4M inside the cytosol[10][11]. Subsequent reaction with intracellular NO generates the trapped, fluorescent DAR-4MT.
Comparative Advantage: DAR-4MT vs. DAF-Series Probes
Historically, Diaminofluorescein (DAF-2) was the gold standard for NO detection. However, DAF-2 suffers from severe limitations in complex biological matrices. The structural shift to the rhodamine backbone in DAR-4MT resolves these critical failure points[2][5].
| Feature | DAR-4MT (Rhodamine-based) | DAF-2T (Fluorescein-based) | Mechanistic Impact |
| Excitation Wavelength | ~560 nm (Red) | ~495 nm (Green) | DAR-4MT bypasses green tissue autofluorescence (e.g., elastin, NADH)[5]. |
| pH Stability | pH 4 – 12 | pH > 7 | DAR-4MT remains stable in acidic environments (e.g., lysosomes, ischemic tissue)[2][4]. |
| Photostability | Extremely High | Moderate to Low | DAR-4MT allows for prolonged time-lapse imaging without rapid photobleaching[2][5]. |
Self-Validating Experimental Protocol: Intracellular NO Detection
To ensure scientific integrity and reproducible data, the following protocol is designed as a self-validating system. Every step includes the underlying causality to prevent common methodological errors.
Step-by-Step Methodology
1. Stock Solution Preparation
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Action: Dissolve 1 mg of DAR-4M AM in anhydrous DMSO to create a 5 mM stock solution[2].
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Causality: The DMSO must be anhydrous. Any moisture will prematurely hydrolyze the AM ester groups in the vial, rendering the probe cell-impermeable and ruining the assay.
2. Cell Washing (Critical Step)
-
Action: Wash cultured cells twice with a pre-warmed, serum-free balanced salt solution (e.g., PBS or DMEM without phenol red)[2][10].
-
Causality: Fetal Bovine Serum (FBS) contains high levels of extracellular esterases. If serum is present during loading, the AM groups will be cleaved outside the cell. The resulting DAR-4M will not enter the cells, causing massive extracellular background fluorescence and false-negative intracellular readings.
3. Cell Loading & Incubation
-
Action: Dilute the stock solution in serum-free media to a final working concentration of 5–10 μM. Incubate cells for 30–60 minutes at 37°C in the dark[10][11].
-
Causality: This time window allows sufficient passive diffusion and subsequent intracellular enzymatic cleavage by cytoplasmic esterases.
4. Post-Load Washing
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Action: Wash the cells 2-3 times with fresh media to remove any uninternalized probe[10].
-
Causality: Removes extracellular fluorophores that would otherwise react with NO diffusing out of the cell, skewing the spatial resolution of the imaging.
5. Stimulation and Imaging
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Action: Apply the mechanical or chemical stimulus (e.g., L-arginine, shear stress) to induce NO production[3][12]. Image using a rhodamine filter set (Excitation: ~545-560 nm / Emission: ~575-580 nm)[10][11].
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Validation Control: Treat a parallel control well with L-NAME (an NOS inhibitor) prior to stimulation. A lack of fluorescence increase in the L-NAME group validates that the DAR-4MT signal is strictly NO-dependent[5][12].
Self-validating experimental workflow for intracellular NO detection using DAR-4M AM.
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